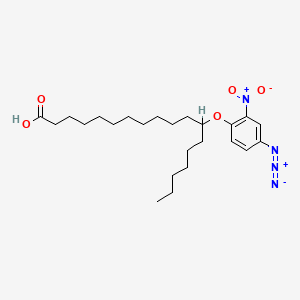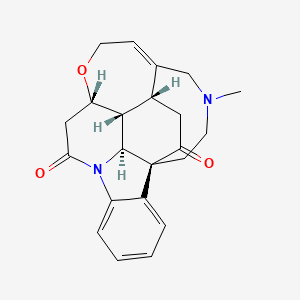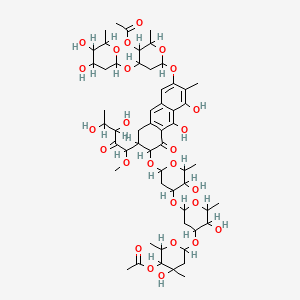
12-(4-Azido-2-nitrophenoxy)stearic acid
Descripción general
Descripción
12-(4-Azido-2-nitrophenoxy)stearic acid, also known as ANPCA, is a multifunctional molecule that has gained significant attention in scientific research. It is a synthetic compound that contains both an azide group and a nitro group, making it a valuable tool for a range of applications.
Aplicaciones Científicas De Investigación
Lipid Incorporation and Cellular Studies
12-(4-Azido-2-nitrophenoxy)stearic acid (NAP-stearate) has been utilized in the study of lipid incorporation and cellular interactions. For example, Franchi and Ailhaud (1977) demonstrated the use of radioactive NAP-stearate as a competitive inhibitor of long-chain fatty acids in cultured cardiac cells from chick embryos. They found that after uptake, NAP-stearate was incorporated into neutral and polar lipids of these cells, highlighting its potential in studying fatty acid transport and binding in cellular environments (Franchi & Ailhaud, 1977).
Phospholipid-Protein Interactions
Greenberg, Chakrabarti, and Khorana (1976) utilized a series of fatty acids, including 12-(4-Azido-2-nitrophenoxy)stearic acid, to support the growth of E. coli auxotrophs requiring unsaturated fatty acids. Their research demonstrated the potential of these derivatives for studying membrane structure and phospholipid-protein interactions, particularly through photolysis-induced crosslinking (Greenberg et al., 1976).
Membrane Structure Studies
In a 1975 study, Chakrabarti and Khorana synthesized a variety of fatty acids with photosensitive groups, including 12-(4-Azido-2-nitrophenoxy)stearic acid, for in vivo and in vitro membrane studies. These acids were used to acylate phospholipids, forming sealed vesicles upon sonication, which facilitated the study of intermolecular cross-linking within membrane structures (Chakrabarti & Khorana, 1975).
Photolabile Fatty Acid Incorporation in Yeast Cells
Hibbs and Marzuki (1986) assessed the ability of yeast cells to incorporate photolabile fatty acids, including 12-(4-Azido-2-nitrophenoxy)stearic acid, into their membrane phospholipids in vivo. They found that these acids were readily taken up by yeast cells, although their incorporation into membrane phospholipids varied depending on the specific fatty acid derivative used (Hibbs & Marzuki, 1986).
Spin-Labeled Lipid Studies
Waggoner et al. (1969) synthesized a spin-labeled lipid where the nitroxide was bound to a stearic acid chain, including 12-nitroxide stearic acid. This lipid was used to study interactions in biological membranes, offering insights into membrane dynamics and structure (Waggoner et al., 1969).
Propiedades
IUPAC Name |
12-(4-azido-2-nitrophenoxy)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O5/c1-2-3-4-11-14-21(15-12-9-7-5-6-8-10-13-16-24(29)30)33-23-18-17-20(26-27-25)19-22(23)28(31)32/h17-19,21H,2-16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRNUSQBUBHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974013 | |
| Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-Azido-2-nitrophenoxy)stearic acid | |
CAS RN |
58470-00-1 | |
| Record name | 12-(4-Azido-2-nitrophenoxy)stearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058470001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)

![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227473.png)


![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)